![molecular formula C10H16Cl2Si B178177 [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane CAS No. 198570-38-6](/img/structure/B178177.png)
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
I have conducted several searches to find detailed information on the scientific research applications of “2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethylmethylsilane”, but unfortunately, there seems to be a lack of readily available online resources that discuss this compound’s specific applications in depth.
Safety and Hazards
properties
| { "1. Design of the Synthesis Pathway": "The synthesis of [2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane can be achieved through a multi-step process involving the conversion of starting materials to intermediates, followed by the final coupling reaction to form the target compound. The key steps in the synthesis pathway include the preparation of a bicyclic intermediate, the conversion of the bicyclic intermediate to a vinylsilane intermediate, and the coupling of the vinylsilane intermediate with a chloromethylsilane reagent to form the target compound.", "2. Starting Materials": [ "Cyclohexene", "Acetic acid", "Methanol", "Sodium borohydride", "Tetrahydrofuran (THF)", "Chlorotrimethylsilane (TMSCl)", "Sodium hydride (NaH)", "1,3-cyclohexadiene", "Ethylene glycol", "Sodium borohydride", "Hydrochloric acid (HCl)", "Dichloromethylsilane" ], "3. Reaction": [ "Step 1: Cyclohexene is reacted with acetic acid and methanol in the presence of sodium borohydride to form a bicyclic intermediate.", "Step 2: The bicyclic intermediate is then reacted with chlorotrimethylsilane (TMSCl) in the presence of sodium hydride (NaH) to form a vinylsilane intermediate.", "Step 3: The vinylsilane intermediate is then coupled with dichloromethylsilane in the presence of tetrahydrofuran (THF) and hydrochloric acid (HCl) to form the target compound." ] } | |
CAS RN |
198570-38-6 |
Product Name |
[2-(Bicyclo[2.2.1]hept-2-en-1-yl)ethyl](dichloro)methylsilane |
Molecular Formula |
C10H16Cl2Si |
Molecular Weight |
235.22 g/mol |
IUPAC Name |
2-(1-bicyclo[2.2.1]hept-2-enyl)ethyl-dichloro-methylsilane |
InChI |
InChI=1S/C10H16Cl2Si/c1-13(11,12)7-6-10-4-2-9(8-10)3-5-10/h2,4,9H,3,5-8H2,1H3 |
InChI Key |
KWFUZEKHWNZRSD-UHFFFAOYSA-N |
SMILES |
C[Si](CCC12CCC(C1)C=C2)(Cl)Cl |
Canonical SMILES |
C[Si](CCC12CCC(C1)C=C2)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




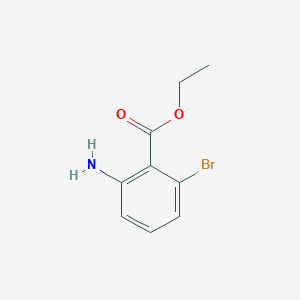
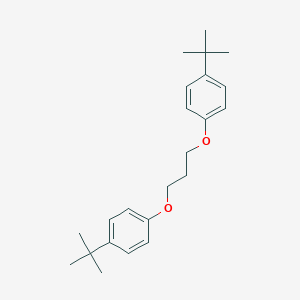
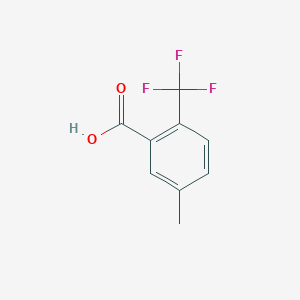
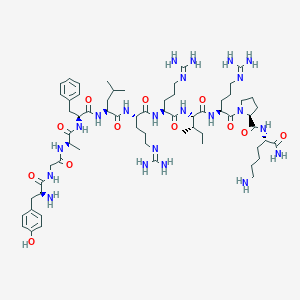


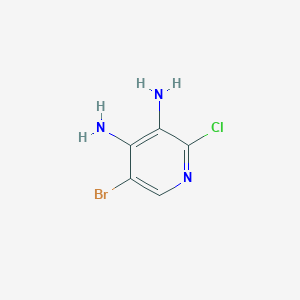
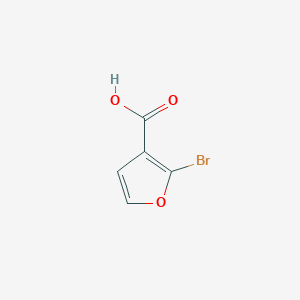


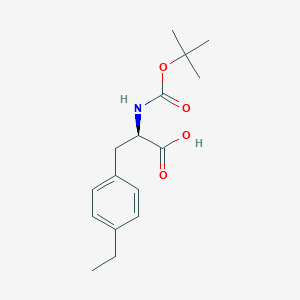

![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)